
1-(4-Methoxybenzyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxybenzyl)indolin-2-one is a chemical compound with the molecular formula C16H15NO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1-(4-Methoxybenzyl)indolin-2-one involves two stages. In the first stage, ortho-bromophenylacetic acid and 4-methoxy-benzylamine are combined at 150℃ for 0.5 hours under microwave irradiation. In the second stage, the product is treated with sodium hydroxide in water and toluene at 100℃ for 0.5 hours under microwave irradiation .Scientific Research Applications
Antibacterial Activity
1-(4-Methoxybenzyl)indolin-2-one: and its derivatives have demonstrated promising antibacterial effects. Researchers synthesized a hybrid compound by combining indolin-2-one with nitroimidazole. This hybrid exhibited efficacy against Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA) . Further structural refinement led to a novel hybrid with remarkable antibacterial activity against MRSA, Gram-negative bacteria, and vancomycin-resistant enterococci (VRE) . The compound’s low hemolytic rate suggests potential safety .
Anti-HIV-1 Potential
Indole derivatives, including indolin-2-one, have attracted attention for their biological activities. A study reported novel indolyl and oxochromenyl xanthenone derivatives, which were evaluated for anti-HIV-1 activity . While specific data on 1-(4-Methoxybenzyl)indolin-2-one in this context are scarce, its indole scaffold warrants further investigation.
Tyrosine Kinase Inhibition
Indolin-2-one derivatives have been designed as tyrosine kinase inhibitors. These compounds target cellular signaling pathways and may have implications in cancer therapy . Although more research is needed, 1-(4-Methoxybenzyl)indolin-2-one could contribute to this field.
Cytotoxicity Studies
Compound 5c, bearing a 5-bromo substituent at the indolin-2-one ring, exhibited weak cytotoxic activity . Conversely, its counterpart, compound 7c with a 4-methoxybenzyl group at the N1-position of the indolin-2-one ring, displayed more significant inhibition . These findings hint at potential antiproliferative effects.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-8-6-12(7-9-14)11-17-15-5-3-2-4-13(15)10-16(17)18/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYSALZLPHSRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)indolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

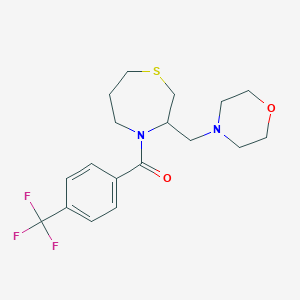
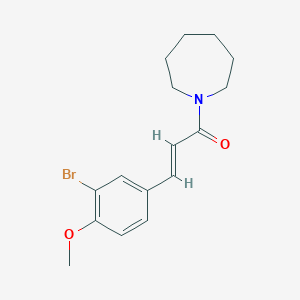
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2629699.png)
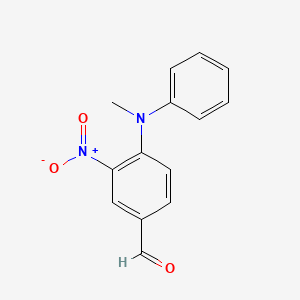
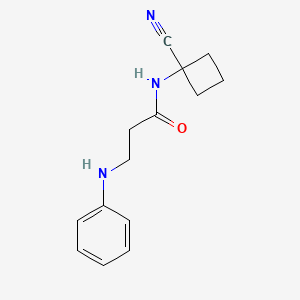
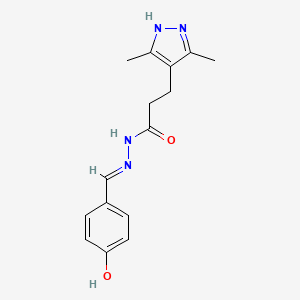
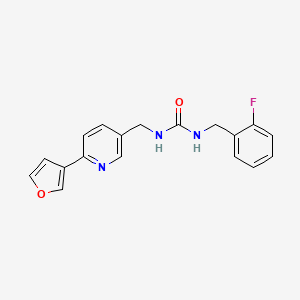
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylphenyl)methanone](/img/structure/B2629708.png)
![[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetonitrile](/img/structure/B2629709.png)
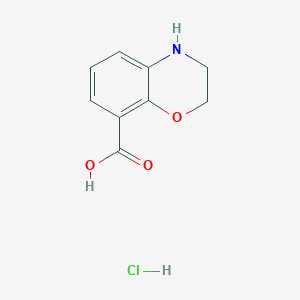
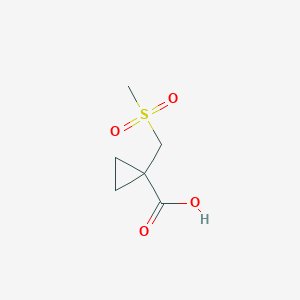
![1-(4-Ethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2629714.png)
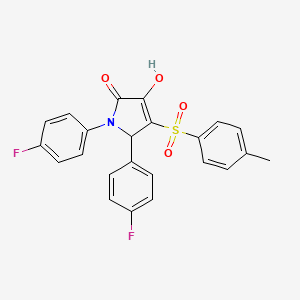
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629717.png)